2-Amino-4,5-dimethoxythiobenzamide
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Overview
Description
2-Amino-4,5-dimethoxythiobenzamide is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of amino and methoxy groups attached to a thiobenzamide core. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-Amino-4,5-dimethoxythiobenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the product can vary, but they are generally in the range of 43-50% . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Amino-4,5-dimethoxythiobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
2-Amino-4,5-dimethoxythiobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethoxythiobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but studies suggest that it may interfere with bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
2-Amino-4,5-dimethoxythiobenzamide can be compared with other similar compounds such as:
- 2-Amino-4,5-dimethoxybenzamidoxime
- 2-Amino-4-chlorobenzamide
- 3,4-Dihydroxythiobenzamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific combination of amino and methoxy groups, which confer distinct properties and applications.
Properties
IUPAC Name |
2-amino-4,5-dimethoxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-12-7-3-5(9(11)14)6(10)4-8(7)13-2/h3-4H,10H2,1-2H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBQWVQXDCWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=S)N)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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